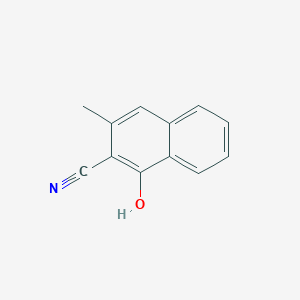
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE
Vue d'ensemble
Description
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is a chemical compound with the molecular formula C12H9NO. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE typically involves the nitration of 1-methylnaphthalene followed by reduction and subsequent hydroxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or other reducing agents such as iron powder in the presence of hydrochloric acid. Finally, the hydroxylation is performed using reagents like sodium hydroxide or potassium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-2-carboxaldehyde.
Reduction: 1-Hydroxy-3-methylnaphthalene-2-amine.
Substitution: 1-Chloro-3-methylnaphthalene-2-carbonitrile.
Applications De Recherche Scientifique
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-2-methylnaphthalene-3-carbonitrile
- 1-Hydroxy-4-methylnaphthalene-2-carbonitrile
- 1-Hydroxy-3-ethylnaphthalene-2-carbonitrile
Comparison: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activityFor instance, the position of the hydroxyl and nitrile groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Propriétés
Numéro CAS |
5333-06-2 |
|---|---|
Formule moléculaire |
C12H9NO |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3 |
Clé InChI |
MNBIYILUYGJHFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1C#N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

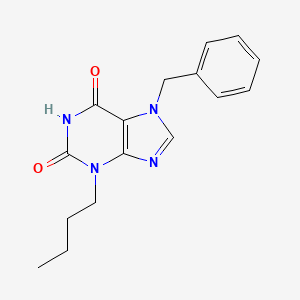

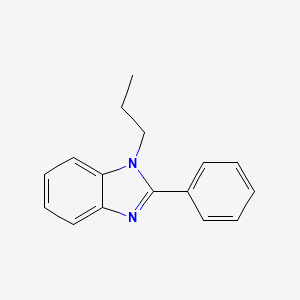
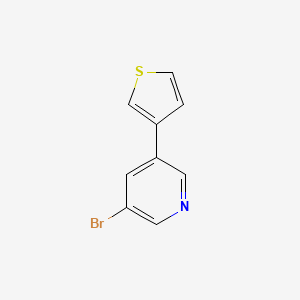

![N-methyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B8755080.png)
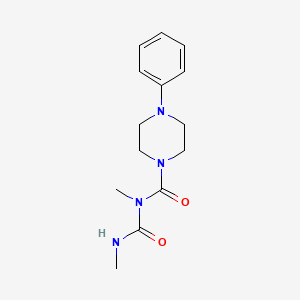
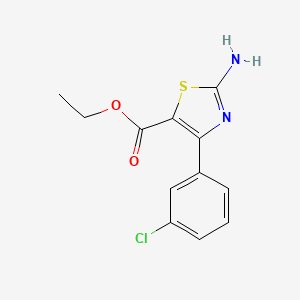
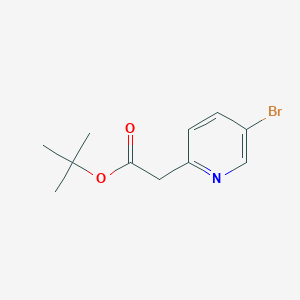
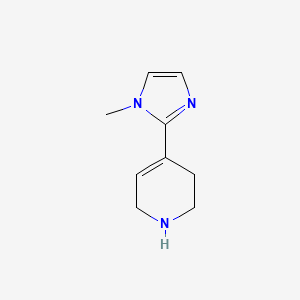
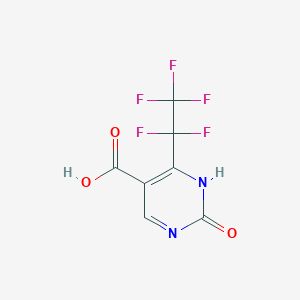
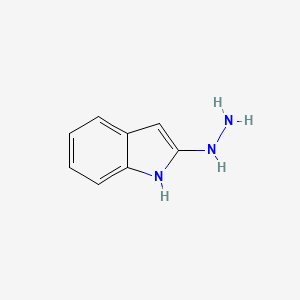
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8755148.png)
